molecular formula C20H18ClN3O2S B4222599 2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

Cat. No.: B4222599
M. Wt: 399.9 g/mol
InChI Key: COWZVUOYAKDYAZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 874354-96-8, C₂₀H₁₈ClN₃O₂S) features a pyrimidine core substituted with a chlorine atom at position 5, a benzylsulfanyl group at position 2, and a 4-methoxybenzyl carboxamide at position 4 .

Properties

IUPAC Name

2-benzylsulfanyl-5-chloro-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-26-16-9-7-14(8-10-16)11-22-19(25)18-17(21)12-23-20(24-18)27-13-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWZVUOYAKDYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.

    Chlorination: The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxybenzyl Substitution: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The benzylthio and methoxybenzyl groups can interact with enzymes or receptors, modulating their activity. The chloro group can participate in electrophilic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Features :

  • Benzylsulfanyl group : Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
  • Chlorine atom : A common bioisostere that improves metabolic stability and binding affinity.

Comparison with Structurally Related Pyrimidine Derivatives

2-(Benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide (CAS: 835897-53-5)

  • Structural Differences :
    • The carboxamide side chain is linked to a 2-(3,4-dimethoxyphenyl)ethyl group instead of a 4-methoxybenzyl moiety.
    • The 3,4-dimethoxy substitution on the phenyl ring introduces additional electron-donating groups, which may alter solubility and receptor binding compared to the single methoxy group in the target compound .
  • Implications :
    • Increased polarity due to the ethyl spacer and additional methoxy groups could improve aqueous solubility but reduce membrane permeability.

5-Chloro-N-[2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-2-(allylsulfanyl)pyrimidine-4-carboxamide

  • Structural Differences :
    • Incorporates a benzofuran ring fused with a carbamoyl group and an allylsulfanyl substituent.
    • The 4-methoxyphenyl carbamoyl group replaces the 4-methoxybenzyl group, introducing a urea-like linkage .
  • Implications: The benzofuran moiety may enhance π-π stacking interactions in hydrophobic environments.

5-Chloro-N-(4-Chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide (CAS: 873080-25-2)

  • Structural Differences :
    • Replaces benzylsulfanyl with an ethylsulfonyl group, increasing electronegativity.
    • Features dual substituents: a 4-chlorobenzyl and a furan-2-ylmethyl group on the carboxamide nitrogen .
  • Implications: Sulfonyl groups enhance polarity and hydrogen-bonding capacity, which may improve target specificity but reduce blood-brain barrier penetration.

5-Chloro-2-(ethylsulfanyl)-N-(2-methoxyphenyl)pyrimidine-4-carboxamide (CAS: 835895-77-7)

  • Structural Differences :
    • Substitutes benzylsulfanyl with ethylsulfanyl and replaces the 4-methoxybenzyl group with a 2-methoxyphenyl carboxamide .
  • Implications: The 2-methoxy position on the phenyl ring may sterically hinder interactions compared to the para-substituted analog.

Biological Activity

The compound 2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, including neuroleptic effects and other pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H18ClN3OS
  • Molecular Weight : 383.89 g/mol
  • SMILES Notation : Cc1ccc(CSc2ncc(Cl)c(n2)C(=O)NCc2ccccc2)cc1

The compound features a chloro group at the 5-position of the pyrimidine ring, which is known to influence its biological activity by enhancing binding affinity to target receptors.

Research indicates that pyrimidine derivatives can interact with various neurotransmitter systems, particularly those involved in psychotic disorders. The specific mechanisms attributed to This compound include:

  • Dopamine Receptor Modulation : Similar compounds have shown significant activity at dopamine receptors, which are crucial for regulating mood and behavior.
  • Serotonin Receptor Interaction : Some studies suggest that this class of compounds may also interact with serotonin receptors, contributing to their neuroleptic effects.

Biological Activity Data

Activity Type Description Reference
Neuroleptic ActivityDemonstrated significant inhibition of apomorphine-induced stereotyped behavior in animal models.
Antipsychotic PotentialCompounds in this class have been found to be more potent than traditional antipsychotics like haloperidol.
Structural Activity Relationship (SAR)Modifications in the chemical structure lead to variations in biological activity, emphasizing the importance of specific functional groups.

Case Studies and Research Findings

  • Neuroleptic Efficacy : A study evaluated several benzamide derivatives, finding that modifications similar to those in our compound led to enhanced neuroleptic activity compared to established drugs like metoclopramide. The compound exhibited a potency increase by approximately 15 times over metoclopramide in certain configurations .
  • Structure-Activity Relationship (SAR) : Research on related pyrimidine derivatives indicated that the introduction of a benzyl group significantly improved antipsychotic efficacy. The presence of a chloro group at the 5-position was also noted to enhance receptor binding affinity .
  • In Vivo Studies : Animal studies demonstrated that compounds with similar structures effectively reduced symptoms associated with psychosis, showcasing their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide
Reactant of Route 2
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2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

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